[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine
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Overview
Description
[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine: is a chemical compound with the molecular formula C8H14N2S and a molecular weight of 170.28 g/mol It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol or methanol at room temperature, followed by purification through column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alcohols, or thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and can be utilized in the development of new materials with unique properties .
Biology: Its structural features make it a candidate for investigating interactions with biological macromolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors involved in various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for manufacturing processes that require specific functional groups .
Mechanism of Action
The mechanism of action of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the compound’s binding affinity .
Comparison with Similar Compounds
[2-Amino-1-(thiophen-2-yl)ethyl]dimethylamine: Similar structure but with the thiophene ring at a different position.
[2-Amino-1-(thiophen-4-yl)ethyl]dimethylamine: Another positional isomer with the thiophene ring at the 4-position.
Uniqueness: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. The position of the thiophene ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .
Properties
IUPAC Name |
N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-10(2)8(5-9)7-3-4-11-6-7/h3-4,6,8H,5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSSIEXZXYNSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954575-29-2 |
Source
|
Record name | [2-amino-1-(thiophen-3-yl)ethyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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